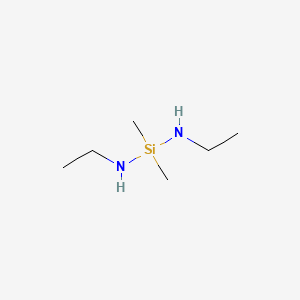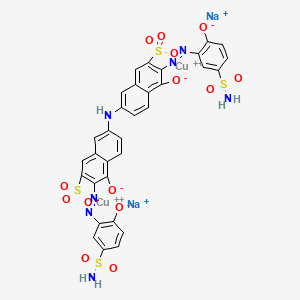
Dowex marathon wga
Vue d'ensemble
Description
1,2-bis(ethenyl)benzene, 1-ethenyl-2-ethylbenzene, N-methylmethanamine, and styrene are organic compounds with significant importance in various fields of chemistry and industry. These compounds are known for their unique chemical structures and properties, which make them valuable in different applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-bis(ethenyl)benzene can be synthesized through the reaction of benzene with ethylene in the presence of a catalyst such as copper(I) iodide . The reaction typically involves heating the reactants to high temperatures to facilitate the formation of the desired product.
1-ethenyl-2-ethylbenzene can be prepared through electrophilic aromatic substitution reactions, where benzene is reacted with ethylene and ethyl groups under specific conditions . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained.
N-methylmethanamine is commonly synthesized through the reaction of formaldehyde with methylamine . This reaction is typically carried out under controlled conditions to ensure the formation of the desired amine product.
Styrene is produced industrially through the dehydrogenation of ethylbenzene . This process involves the use of a catalyst and high temperatures to convert ethylbenzene into styrene.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-bis(ethenyl)benzene undergoes various chemical reactions, including electrophilic aromatic substitution, oxidation, and reduction . Common reagents used in these reactions include bromine, nitric acid, and hydrogen gas. Major products formed from these reactions include substituted benzenes and reduced aromatic compounds.
1-ethenyl-2-ethylbenzene also undergoes electrophilic aromatic substitution reactions, as well as oxidation and reduction . Common reagents include bromine, sulfuric acid, and hydrogen gas. The major products formed include substituted benzenes and reduced aromatic compounds.
N-methylmethanamine participates in nucleophilic substitution reactions, where it reacts with alkyl halides to form secondary and tertiary amines . Common reagents include alkyl halides and bases. The major products formed are secondary and tertiary amines.
Styrene undergoes polymerization reactions to form polystyrene, a widely used plastic . Common reagents include initiators such as benzoyl peroxide. The major product formed is polystyrene.
Applications De Recherche Scientifique
1,2-bis(ethenyl)benzene is used in the synthesis of various organic compounds and as a monomer in polymer chemistry . It is also used in the production of resins and coatings.
1-ethenyl-2-ethylbenzene is used in the production of polymers and copolymers . It is also used as an intermediate in the synthesis of other organic compounds.
N-methylmethanamine is used in the production of pharmaceuticals, agrochemicals, and surfactants . It is also used as a reagent in organic synthesis.
Styrene is widely used in the production of polystyrene, which is used in packaging, insulation, and various consumer products . It is also used in the production of synthetic rubber and resins.
Mécanisme D'action
1,2-bis(ethenyl)benzene exerts its effects through electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution by electrophiles . The molecular targets include the aromatic ring and the substituents attached to it.
1-ethenyl-2-ethylbenzene also undergoes electrophilic aromatic substitution reactions, with the aromatic ring being the primary target . The pathways involved include the formation of a sigma complex and subsequent deprotonation.
N-methylmethanamine acts as a nucleophile in substitution reactions, where it attacks electrophilic centers in other molecules . The molecular targets include alkyl halides and other electrophilic compounds.
Styrene undergoes polymerization reactions, where the vinyl group reacts with initiators to form long polymer chains . The molecular targets include the vinyl group and the initiators used in the reaction.
Comparaison Avec Des Composés Similaires
1,2-bis(ethenyl)benzene is similar to other substituted benzenes such as 1,4-bis(ethenyl)benzene and 1,3-bis(ethenyl)benzene . its unique structure allows for different reactivity and applications.
1-ethenyl-2-ethylbenzene is similar to other ethyl-substituted benzenes such as 1-ethyl-3-ethylbenzene and 1-ethyl-4-ethylbenzene . Its unique structure provides different chemical properties and uses.
N-methylmethanamine is similar to other methylamines such as dimethylamine and trimethylamine . Its unique reactivity makes it valuable in specific applications.
Styrene is similar to other vinyl compounds such as vinyl chloride and vinyl acetate . Its unique polymerization properties make it widely used in the production of plastics.
Propriétés
IUPAC Name |
1,2-bis(ethenyl)benzene;1-ethenyl-2-ethylbenzene;N-methylmethanamine;styrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12.C10H10.C8H8.C2H7N/c2*1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8;1-3-2/h3,5-8H,1,4H2,2H3;3-8H,1-2H2;2-7H,1H2;3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUJHSIERAWNRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C=C.CNC.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69011-17-2 | |
| Record name | Methanamine, N-methyl-, reaction products with chloromethylated divinylbenzene-ethenylethylbenzene-styrene polymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Copolymer of styrene and divinylbenzene, dimethylaminomethylated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















